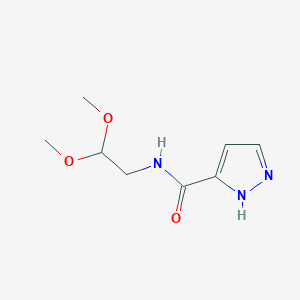

N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide

Beschreibung

N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide: is a chemical compound with a molecular formula of C8H13N3O3 This compound is characterized by the presence of a pyrazole ring substituted with a carboxamide group and a 2,2-dimethoxyethyl group

Eigenschaften

IUPAC Name |

N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O3/c1-13-7(14-2)5-9-8(12)6-3-4-10-11-6/h3-4,7H,5H2,1-2H3,(H,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWBRDHXBKWUJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC=NN1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide typically involves the reaction of 1H-pyrazole-5-carboxylic acid with 2,2-dimethoxyethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction conditions, leading to consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the dimethoxyethyl group.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anticancer Activity

N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide has been investigated for its potential anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, such as MDA-MB-231 (human metastatic melanoma) through the activation of caspase pathways and modulation of cell cycle regulators. This compound exhibited cytostatic effects, leading to reduced cell proliferation in vitro.

Mechanism of Action

The compound's mechanism involves interaction with biological targets through its functional groups. The pyrazole ring is known to participate in various biochemical pathways, influencing cellular processes that may lead to cancer cell death .

Neuroprotective Properties

Recent research has highlighted the neuroprotective effects of N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide. It has shown promise in reducing levels of amyloid-beta (Aβ) peptides associated with Alzheimer's disease. In vivo studies indicated that this compound could lower brain Aβx-42 levels significantly, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

Insecticidal Applications

N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide derivatives have been synthesized and tested for insecticidal activity against pests like Aphis fabae. Some derivatives demonstrated comparable effectiveness to commercial insecticides like imidacloprid, indicating their potential use in agrochemicals .

Antioxidant Activity

The pyrazole structure has been linked to antioxidant properties. Compounds featuring the pyrazole core have been shown to enhance antioxidant enzyme activity and reduce oxidative stress markers in various biological systems . This property is particularly relevant for developing treatments for diseases characterized by oxidative damage.

Synthesis and Optimization

Ongoing research focuses on optimizing the synthesis of N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide derivatives to enhance their pharmacological profiles. Various synthetic pathways are being explored to produce analogs with improved efficacy and reduced toxicity .

Comparative Analysis of Related Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| N-(2,2-dimethoxyethyl)prop-2-enamide | Lacks nitro and sulfonamide groups | Limited antimicrobial activity |

| Dimethoxyethane | Contains dimethoxyethyl group | Not biologically active |

| Tebufenpyrad | Commercial insecticide | Excellent insecticidal activity |

Case Studies and Research Findings

- Study on Anticancer Effects : A study evaluated the cytotoxic effects of N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide on human cancer cell lines, showing significant inhibition of cell growth and induction of apoptosis through caspase activation.

- Neuroprotective Study : In a mouse model for Alzheimer's disease, treatment with this compound resulted in a notable decrease in Aβ levels after acute administration, suggesting its potential role in neuroprotection.

- Insecticidal Efficacy : Field trials demonstrated that certain derivatives of N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide exhibited high mortality rates against Aphis fabae, supporting its application as a novel pesticide.

Wirkmechanismus

The mechanism of action of N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal applications, it may inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.

Vergleich Mit ähnlichen Verbindungen

- N-(2,2-dimethoxyethyl)-2-propenamide

- N-(2,2-dimethoxyethyl)phthalimide

- N-(2,2-dimethoxyethyl)cyclopropanamine hydrochloride

Comparison: N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it suitable for specific applications where other compounds may not be as effective.

Biologische Aktivität

N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticoagulant research. This article provides a comprehensive overview of its biological activity, supported by data tables and recent research findings.

Chemical Structure and Properties

N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide belongs to the pyrazole class of compounds, which are known for their diverse pharmacological properties. The specific structure of this compound allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.

1. Anticoagulant Activity

Research indicates that pyrazole derivatives, including N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide, exhibit significant anticoagulant properties. A study highlighted the development of pyrazole-5-carboxamide derivatives as potent inhibitors of factor Xa (fXa), an essential component in the coagulation cascade. These compounds demonstrated excellent oral bioavailability and long half-lives, making them promising candidates for anticoagulant therapy .

2. Anti-inflammatory Effects

N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide has shown notable anti-inflammatory activity. In various models, such as carrageenan-induced paw edema in rats, compounds with similar structures have been reported to significantly reduce inflammation. For instance, one study demonstrated that certain pyrazole derivatives exhibited COX-2 selectivity with a selectivity index (SI) greater than that of celecoxib, a well-known anti-inflammatory drug .

Comparative Data on Biological Activity

The following table summarizes the biological activities of N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide and related compounds:

Case Studies and Research Findings

In recent studies, the biological activities of pyrazole derivatives have been evaluated extensively:

- Study on COX Inhibition : A series of substituted pyrazoles were assessed for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). The results indicated that several derivatives exhibited higher COX-2 selectivity compared to celecoxib, highlighting their potential as safer anti-inflammatory agents with reduced ulcerogenic liability .

- Antitumor Activity : While primarily focused on anticoagulation and anti-inflammatory effects, some pyrazole derivatives have also been investigated for their antitumor properties. One study found that specific derivatives could inhibit tumor cell growth in vitro and in vivo models .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.